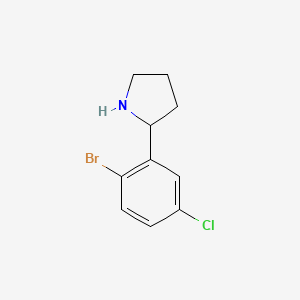

2-(2-Bromo-5-chlorophenyl)pyrrolidine

Description

Positional Isomerism

- Halogen Substitution : Altering the positions of bromine and chlorine on the phenyl ring generates isomers like 2-(3-bromo-5-chlorophenyl)pyrrolidine and 2-(2-bromo-4-chlorophenyl)pyrrolidine. These variants exhibit distinct dipole moments and crystallographic packing.

- Pyrrolidine Attachment : Shifting the phenyl group to the 3-position of pyrrolidine would yield 3-(2-bromo-5-chlorophenyl)pyrrolidine, though this isomer is not reported in the literature.

Stereoisomerism

The carbon at position 2 of the pyrrolidine ring (attached to the phenyl group) constitutes a chiral center due to its four distinct substituents:

- Phenyl group (C6H3BrCl)

- Two methylene groups (-CH2- from the pyrrolidine ring)

- Nitrogen atom (-NH-)

This configuration permits enantiomeric forms (R and S), which could influence binding affinity in biological systems. However, synthetic routes described in the literature typically yield racemic mixtures unless chiral resolution techniques are employed.

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

2-(2-bromo-5-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |

InChI Key |

MDNASMVGOMKAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes:

Condensation Reaction: The aldehyde group of 2-bromo-5-chlorobenzaldehyde reacts with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding imine.

Reduction: The imine is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 2-(2-Bromo-5-chlorophenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can modify the substituents on the phenyl ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylpyrrolidines can be formed.

Oxidation Products: Pyrrolidone derivatives.

Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C₁₀H₁₂BrClFN

- Molecular Weight : 280.56 g/mol

- Key Features :

- Applications : Used in preclinical research, particularly in central nervous system (CNS) studies, though specific pharmacological data are undisclosed .

Heterocyclic Analog: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

- Molecular Formula : C₇H₄BrClN₂

- Purity : 97% (available in 100 mg–1 g scales) .

- Key Features :

- Pyrrolopyridine core instead of phenylpyrrolidine.

- Bromo and chloro substituents on adjacent positions of the fused ring system.

- Applications : Serves as a building block in kinase inhibitor synthesis due to its planar aromatic system .

Pyridine Derivatives: 2-Chloro-3-bromo-5-methylpyridine

- Molecular Formula : C₆H₅BrClN

- Key Features :

- Synthesis : Industrially produced via halogenation of methylpyridine precursors .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Pharmacological Insights

- Hydrogen Bonding and Crystallinity: 5-Bromo-2-chloropyrimidin-4-amine exhibits N–H···N hydrogen bonds, forming 2D networks that enhance thermal stability (m.p. 460–461 K) . This contrasts with pyrrolidine derivatives, which may lack such extensive intermolecular interactions due to their non-planar structures.

- The bromo-chloro substitution in 2-(2-Bromo-5-chlorophenyl)pyrrolidine may modulate receptor affinity or metabolic stability compared to fluorine-containing analogs .

- Solubility and Formulation : Hydrochloride salts of pyrrolidine derivatives (e.g., GF50433) demonstrate improved aqueous solubility, critical for in vitro assays .

Biological Activity

2-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring substituted with a 2-bromo-5-chlorophenyl group, which may influence its interaction with biological targets. Research into its biological activity is ongoing, with preliminary studies suggesting potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H10BrClN

- Molecular Weight : 270.56 g/mol

The presence of bromine and chlorine atoms on the aromatic ring contributes to its unique reactivity and potential for various modifications, making it an interesting subject for further exploration in drug development.

Biological Activity Overview

Research indicates that 2-(2-Bromo-5-chlorophenyl)pyrrolidine may exhibit several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, potentially leading to therapeutic effects against various cancer types.

- Antimicrobial Properties : Investigations are underway to assess its efficacy against multidrug-resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can possess significant anticancer activity. For example, related compounds have shown promising results against A549 lung adenocarcinoma cells. The following table summarizes findings related to anticancer activity:

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 2-(2-Bromo-5-chlorophenyl)pyrrolidine | A549 | TBD | TBD |

| Compound A | A549 | 66% | 25 |

| Compound B | HSAEC1-KT | 78% | Not significant |

These results indicate that modifications to the structure of pyrrolidine derivatives can enhance their anticancer properties, although detailed mechanisms of action remain to be elucidated .

Antimicrobial Activity

Research into the antimicrobial properties of 2-(2-Bromo-5-chlorophenyl)pyrrolidine is also promising. Initial studies suggest that it may inhibit the growth of certain bacterial strains, particularly those resistant to conventional antibiotics. The following table summarizes preliminary antimicrobial testing results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | >64 µg/mL |

| Escherichia coli (carbapenem-resistant) | >64 µg/mL |

These findings highlight the need for further research to optimize the compound's structure for enhanced antimicrobial efficacy .

The mechanism by which 2-(2-Bromo-5-chlorophenyl)pyrrolidine exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.

- Apoptosis Induction : It may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of pyrrolidine derivatives, including 2-(2-Bromo-5-chlorophenyl)pyrrolidine. For instance, a study characterized novel pyrrolidine derivatives and assessed their anticancer and antimicrobial activities. Notably, compounds with specific substitutions demonstrated varying levels of efficacy against different cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.